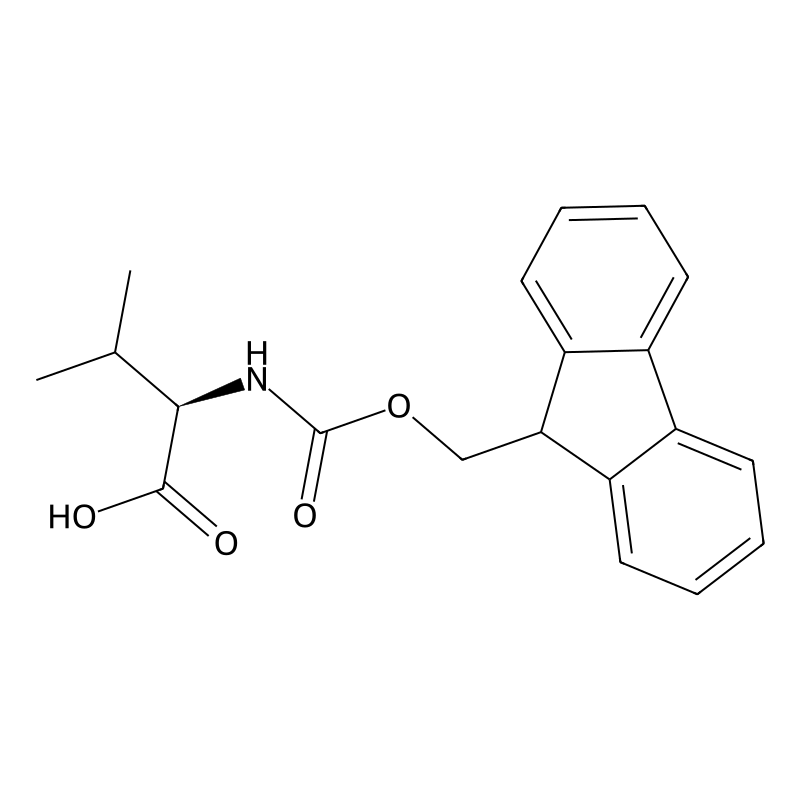

Fmoc-D-Val-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Fmoc-D-Val-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-D-valine, is a key building block used in the chemical synthesis of peptides. Peptides are short chains of amino acids linked together by peptide bonds. They play crucial roles in various biological processes, acting as hormones, enzymes, neurotransmitters, and structural components.

Fmoc-D-Val-OH contains the D-enantiomer of valine, which means the spatial arrangement of its atoms is a mirror image of the L-enantiomer commonly found in proteins. D-amino acids are often incorporated into peptides for specific purposes, such as:

- Enhancing stability: D-peptides are generally more resistant to enzymatic degradation than their L-counterparts, making them valuable for therapeutic applications .

- Creating specific conformations: The unique spatial arrangement of D-amino acids can influence the folding and function of peptides, allowing researchers to design molecules with desired properties .

The Fmoc group (Fluorenylmethoxycarbonyl) in Fmoc-D-Val-OH serves as a protecting group in peptide synthesis. Protecting groups temporarily block specific functional groups on amino acids, allowing for selective reactions to form peptide bonds between desired amino acids. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), a popular technique for efficiently constructing peptides .

Biomedical Research:

Fmoc-D-Val-OH finds applications in various areas of biomedical research, including:

- Development of therapeutic peptides: D-peptides derived from Fmoc-D-Val-OH are being explored for their potential in treating various diseases, such as cancer, infections, and neurodegenerative disorders .

- Study of protein-protein interactions: D-peptides containing Fmoc-D-Val-OH can be used as probes to investigate interactions between proteins, which are essential for many cellular processes .

- Development of new diagnostic tools: D-peptides can be designed to bind specifically to certain molecules, making them potential candidates for developing diagnostic tools for diseases.

Material Science:

Fmoc-D-Val-OH is also used in material science research for the development of novel materials with specific properties. For example, D-peptides containing Fmoc-D-Val-OH can be used to create self-assembling hydrogels with potential applications in drug delivery and tissue engineering .

Fmoc-D-Valine, or N-(9-fluorenylmethoxycarbonyl)-D-valine, is a derivative of the amino acid D-valine with the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol. This compound features a fluorenylmethoxycarbonyl (Fmoc) protective group that is commonly used in peptide synthesis to protect the amino group of the amino acid. The Fmoc group is advantageous due to its stability under various reaction conditions and can be removed selectively under basic conditions, typically using a solution of piperidine in dimethylformamide. The compound is characterized by its aromatic structure and moderate solubility properties, making it suitable for various applications in organic chemistry and biochemistry .

The synthesis of Fmoc-D-Valine typically involves several steps:

- Protection: The amino group of D-valine is protected using the Fmoc group through a reaction with 9-fluorenylmethoxycarbonyl chloride.

- Purification: The product is purified using techniques such as chromatography.

- Characterization: The final product is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity .

Fmoc-D-Valine is widely used in:

- Peptide Synthesis: As a building block for synthesizing peptides in research and pharmaceutical development.

- Drug Development: In designing peptides that can serve as therapeutic agents or research tools.

- Bioconjugation: For attaching biomolecules to surfaces or other molecules in biochemistry applications .

Studies involving Fmoc-D-Valine often focus on its interactions when incorporated into peptides. These studies examine how the presence of D-amino acids affects peptide stability, enzyme interactions, and biological activity. For instance, research has shown that D-amino acids can confer resistance to proteolytic degradation, enhancing the stability of therapeutic peptides .

Several compounds share structural similarities with Fmoc-D-Valine, particularly other Fmoc-protected amino acids. Here are some notable examples:

| Compound Name | CAS Number | Similarity Level | Unique Features |

|---|---|---|---|

| Fmoc-L-Valine | 84624-17-9 | 0.99 | L-stereoisomer with different biological properties |

| Fmoc-D-Alanine | 151292-90-0 | 0.98 | Smaller side chain; affects peptide structure |

| Fmoc-D-Leucine | 144946-78-7 | 0.97 | Bulkier side chain; influences hydrophobicity |

| Fmoc-D-Phenylalanine | 151292-91-1 | 0.95 | Aromatic side chain; affects interaction profiles |

| Fmoc-D-Methionine | 151292-92-2 | 0.94 | Contains sulfur; impacts redox reactions |

These compounds are unique due to their specific side chains and stereochemistry, which significantly influence their chemical reactivity and biological interactions compared to Fmoc-D-Valine .

9-Fluorenylmethoxycarbonyl-D-valine represents a protected amino acid derivative with the molecular formula C₂₀H₂₁NO₄ and a molecular weight of 339.39 grams per mole [1] [2] [3]. The compound consists of D-valine, an essential branched-chain amino acid, protected at the amino terminus with the 9-fluorenylmethoxycarbonyl protecting group [4]. The stereochemistry of this compound is characterized by the R-configuration at the alpha carbon center, distinguishing it from its L-enantiomer [1] [4].

The molecular structure features a fluorenyl chromophore system attached through a methoxycarbonyl linker to the amino group of D-valine [14]. The fluorenyl moiety consists of a tricyclic aromatic system comprising two benzene rings fused to a central five-membered ring [14]. The valine residue contributes an isopropyl side chain, providing the characteristic branched-chain amino acid structure [4] [9].

The compound exhibits a specific optical rotation of +17° to +19° when measured at a concentration of 1 gram per 100 milliliters in dimethylformamide, confirming its D-configuration [8] [9] [15]. This optical activity results from the chiral center at the alpha carbon of the valine residue [8]. The stereochemical integrity of the D-configuration is maintained throughout typical synthetic procedures and storage conditions [8].

Crystallographic Characteristics

Crystallographic studies of 9-fluorenylmethoxycarbonyl amino acids have revealed important structural insights regarding intermolecular interactions and packing arrangements [11]. The fluorenyl protecting groups in these compounds typically engage in π-π stacking interactions between planar aromatic systems [11]. However, specific single crystal X-ray diffraction data for 9-fluorenylmethoxycarbonyl-D-valine remains limited in the current literature [11].

The crystalline phase of 9-fluorenylmethoxycarbonyl-D-valine differs significantly from its gel or fibrillar phases when examining packing interactions [11]. In the solid state, the compound forms hydrogen-bonding networks primarily through carboxylic acid dimers and amide hydrogen bonds [11]. The packing within crystal structures is created by interactions between the planar fluorenylmethoxycarbonyl groups, while hydrogen bonding drives self-assembly into organized structures [11].

Physical Properties

Melting Point and Thermal Stability

9-Fluorenylmethoxycarbonyl-D-valine exhibits a melting point range of 143-145°C with decomposition occurring at these temperatures [3] [9] [15]. The compound demonstrates thermal stability up to its melting point, beyond which thermal degradation processes begin [9] [15]. The decomposition temperature coincides with the melting point, indicating that the compound undergoes thermal breakdown rather than forming a stable liquid phase [9].

The thermal behavior of this compound is characteristic of amino acid derivatives containing the fluorenylmethoxycarbonyl protecting group [9]. Prolonged exposure to temperatures approaching the melting point should be avoided to prevent decomposition and maintain compound integrity [9] [15]. Color changes may serve as visual indicators of thermal decomposition, providing a practical means of monitoring thermal stability during handling and storage [9] [15].

Solubility Profile in Various Solvents

The solubility characteristics of 9-fluorenylmethoxycarbonyl-D-valine reflect the amphiphilic nature of the molecule, containing both hydrophobic fluorenyl groups and hydrophilic carboxylic acid functionalities [15] [17]. In aqueous systems, the compound exhibits limited solubility, classified as slightly soluble in water [15] [17]. This poor water solubility necessitates the use of organic solvents or co-solvent systems for most applications [17].

| Solvent | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Slightly soluble | Limited aqueous solubility | [15] [17] |

| Dimethylformamide | Slightly soluble | Commonly used for peptide synthesis | [15] [16] [18] |

| Dimethyl sulfoxide | Slightly soluble | Alternative organic solvent | [15] [16] |

| Chloroform | Slightly soluble | Organic solvent compatibility | [15] [16] |

| Methanol | Slightly soluble (almost transparent) | Better solubility than water | [15] [16] |

| Dichloromethane | Poor solubility | Requires higher concentrations | [17] |

Dimethylformamide represents one of the most commonly used solvents for 9-fluorenylmethoxycarbonyl-D-valine in peptide synthesis applications, providing adequate solubility for synthetic procedures [15] [16] [18]. Dimethyl sulfoxide serves as an alternative polar aprotic solvent with similar solubility characteristics [15] [16]. The compound shows improved solubility in methanol compared to water, approaching transparent solutions at appropriate concentrations [15] [16].

Stability Parameters

The stability profile of 9-fluorenylmethoxycarbonyl-D-valine encompasses several important parameters relevant to storage and handling [9] [15]. Under normal laboratory conditions, the compound demonstrates good chemical stability when protected from strong oxidizing agents [9] [15]. The pH stability favors neutral to acidic conditions, while strongly basic environments should be avoided during long-term storage due to the base-labile nature of the fluorenylmethoxycarbonyl protecting group [14] [31].

| Parameter | Description | Notes | Reference |

|---|---|---|---|

| Thermal Stability | Stable up to melting point, decomposes at 143-145°C | Avoid prolonged heating above melting point | [9] [15] |

| Chemical Stability | Stable under normal laboratory conditions | Protect from strong oxidizing agents | [9] [15] |

| pH Stability | Stable in neutral to acidic conditions | Avoid strongly basic conditions for storage | [14] [31] |

| Storage Conditions | Store at 2-8°C in dry conditions | Protect from moisture and light | [3] [15] [16] |

| Base Sensitivity | Base-labile fluorenylmethoxycarbonyl group cleaved by piperidine | Useful for deprotection in peptide synthesis | [14] [31] |

Recommended storage conditions include refrigeration at 2-8°C in dry environments with protection from moisture and light [3] [15] [16]. The base sensitivity of the fluorenylmethoxycarbonyl group, while representing a potential stability concern, serves as an essential feature for deprotection strategies in peptide synthesis [14] [31].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 9-fluorenylmethoxycarbonyl-D-valine through both proton and carbon-13 analyses [20] [22] [24]. Proton nuclear magnetic resonance spectra typically reveal characteristic aromatic signals from the fluorenyl system appearing in the 7.3-7.9 parts per million region [20] [22]. The aliphatic protons associated with the valine residue appear in the upfield region between 0.8-4.3 parts per million [20] [22].

The aromatic proton patterns reflect the symmetry of the fluorenyl chromophore system, with distinct multipicity patterns arising from the various aromatic environments [22] [23]. The methylene protons linking the fluorenyl system to the carbamate functionality typically appear as characteristic doublets due to coupling with the fluorenyl methine proton [22]. The valine alpha proton appears as a doublet of doublets, reflecting coupling with both the amide proton and the beta methine proton [22].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule [22] [23] [24]. Carbonyl carbons associated with both the carbamate and carboxylic acid functionalities appear in the 155-173 parts per million region [22] [23]. The aromatic carbon signals from the fluorenyl system are distributed throughout the 120-144 parts per million range, with specific chemical shifts reflecting the electronic environment of each carbon position [22] [23].

Fourier Transform Infrared Spectroscopic Characteristics

Fourier transform infrared spectroscopy provides valuable information regarding the vibrational modes and hydrogen bonding characteristics of 9-fluorenylmethoxycarbonyl-D-valine [26] [27] [29]. The infrared spectrum exhibits characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations, carbonyl stretching modes, and nitrogen-hydrogen deformation bands [26] [27].

The carbonyl stretching region displays distinct bands corresponding to the carboxylic acid and carbamate functionalities [26] [27]. The carboxylic acid carbonyl typically appears at higher frequency compared to the carbamate carbonyl due to the different electronic environments [27] [29]. Hydrogen bonding interactions significantly influence the carbonyl stretching frequencies, with intermolecular hydrogen bonds causing shifts to lower frequencies [29].

The nitrogen-hydrogen stretching and deformation modes provide information about the amide functionality and its hydrogen bonding environment [26] [29]. In the solid state, extensive hydrogen bonding networks formed between molecules result in broad absorption bands in the 3200-3500 wavenumber region [29]. The presence and intensity of these bands reflect the degree of intermolecular association and secondary structure formation [29].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption properties of 9-fluorenylmethoxycarbonyl-D-valine arise primarily from the fluorenyl chromophore system [27] [31] [32]. Strong ultraviolet absorption occurs at wavelengths below 300 nanometers due to π-π* electronic transitions within the aromatic fluorenyl system [31] [32]. This absorption characteristic enables spectrophotometric quantification and purity analysis of the compound [27] [31].

The fluorenyl chromophore exhibits two distinct absorption maxima at approximately 265 nanometers and 289 nanometers [31]. These absorption bands correspond to different electronic transitions within the extended aromatic system [31]. The molar absorption coefficients for these transitions provide the basis for quantitative analysis using the Beer-Lambert law [31].

Upon deprotection with piperidine, the fluorenylmethoxycarbonyl group forms a dibenzofulvene-piperidine adduct that exhibits characteristic absorption maxima at 289.8 and 301.0 nanometers [31]. This spectroscopic property enables the quantitative determination of fluorenylmethoxycarbonyl substitution levels in peptide synthesis applications [31]. The absorption coefficient at 289.8 nanometers has been determined to be 6089 liters per mole per centimeter, providing a robust analytical parameter [31].

Mass Spectrometry

Mass spectrometric analysis of 9-fluorenylmethoxycarbonyl-D-valine provides definitive molecular weight confirmation and structural information through fragmentation patterns [35] [36]. The molecular ion peak appears at mass-to-charge ratio 340 when analyzed in positive ion mode, corresponding to the protonated molecular ion [35] [36]. This molecular ion serves as the base peak for subsequent fragmentation analysis [36].

Tandem mass spectrometry reveals characteristic fragmentation patterns that enable amino acid identification and structural confirmation [36]. The fluorenylmethoxycarbonyl derivatives yield several amino acid-specific fragment ions, facilitating the development of multiple reaction monitoring transitions for quantitative analysis [36]. Common fragmentation pathways include loss of the fluorenylmethoxycarbonyl group and subsequent breakdown of the amino acid residue [36].

Electrospray ionization coupled with tandem mass spectrometry provides highly sensitive detection capabilities for 9-fluorenylmethoxycarbonyl-D-valine [36]. Limits of detection in the femtomole range have been achieved, enabling analysis of trace quantities in complex matrices [36]. The mass spectrometric approach offers advantages over traditional ultraviolet detection methods, particularly for amino acid analysis in biological samples [36].

| Spectroscopic Method | Key Characteristics | Applications | Reference |

|---|---|---|---|

| Ultraviolet-Visible Spectroscopy | Strong ultraviolet absorption at <300 nanometers due to fluorenyl chromophore | Concentration determination, purity analysis | [27] [31] [32] |

| Fluorescence Spectroscopy | Excitation maximum ~265 nanometers, emission ~315-331 nanometers | Sensitive detection after derivatization | [31] [32] [33] |

| Fourier Transform Infrared Spectroscopy | Carbon-hydrogen stretching, carbonyl stretching, nitrogen-hydrogen deformation bands | Structural characterization, hydrogen bonding | [26] [27] [29] |

| Mass Spectrometry | Molecular ion [M+H]⁺ at mass-to-charge ratio 340 | Molecular weight confirmation, fragmentation | [35] [36] |

| Proton Nuclear Magnetic Resonance | Aromatic protons 7.3-7.9 parts per million, aliphatic protons 0.8-4.3 parts per million | Structure elucidation, stereochemistry | [20] [22] [24] |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbons ~155-173 parts per million, aromatic carbons 120-144 parts per million | Carbon framework determination | [22] [23] [24] |

9-Fluorenylmethoxycarbonyl Chloride Mediated Protection

The protection of D-valine with 9-fluorenylmethoxycarbonyl chloride represents the most established and widely utilized methodology for synthesizing 9-fluorenylmethoxycarbonyl-D-valine. This approach employs a nucleophilic substitution mechanism wherein the amino group of D-valine attacks the electrophilic carbonyl carbon of 9-fluorenylmethoxycarbonyl chloride, resulting in the formation of the desired carbamate linkage [1] [2].

The reaction proceeds through a well-defined mechanistic pathway that involves initial deprotonation of the amino group by a suitable base, typically sodium bicarbonate or potassium carbonate, followed by nucleophilic attack on the chloroformate ester [3] [4]. The mechanism demonstrates excellent regioselectivity, with the amino group serving as the exclusive nucleophilic site under standard reaction conditions. Temperature control proves critical for optimal yields, with reactions typically conducted at temperatures ranging from 0°C to room temperature to minimize side product formation [5].

Reaction kinetics studies reveal that the 9-fluorenylmethoxycarbonyl chloride mediated protection follows second-order kinetics, with rate constants varying significantly based on solvent polarity and base strength [6]. In dichloromethane, complete conversion typically occurs within 30 minutes to 2 hours, while polar aprotic solvents such as dimethylformamide accelerate the reaction, achieving completion in 15-30 minutes [7]. The reaction demonstrates remarkable tolerance to a wide range of functional groups, making it particularly suitable for protecting D-valine derivatives containing sensitive substituents.

Optimization studies indicate that the stoichiometry of reagents significantly influences both yield and purity of the final product [6]. Optimal conditions employ a slight excess of 9-fluorenylmethoxycarbonyl chloride (1.1-1.2 equivalents) relative to D-valine, with base concentrations maintained at 1.5-2.0 equivalents to ensure complete deprotonation while minimizing hydrolysis of the chloroformate reagent. The formation of hydrogen chloride as a byproduct necessitates careful pH monitoring and adequate base buffering to prevent protonation of the product amine [8].

9-Fluorenylmethoxycarbonyl N-Hydroxysuccinimide Ester and Alternative Reagents

9-Fluorenylmethoxycarbonyl N-hydroxysuccinimide ester emerges as a superior alternative to the chloride reagent, offering enhanced selectivity and milder reaction conditions for D-valine protection [9] [10]. This activated ester demonstrates significantly reduced susceptibility to hydrolysis compared to the corresponding chloroformate, enabling reactions to proceed under aqueous or partially aqueous conditions without substantial reagent decomposition [11].

The mechanistic pathway for 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester involves formation of a tetrahedral intermediate following nucleophilic attack by the D-valine amino group, followed by elimination of N-hydroxysuccinimide as the leaving group [1] [12]. This mechanism results in superior reaction control and reduced formation of undesired byproducts, particularly dipeptide formation that can occur with chloroformate reagents under certain conditions [10].

Comparative studies demonstrate that 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester consistently delivers higher yields (80-95%) compared to the chloride reagent (85-95%), with substantially improved product purity [11] [13]. The reaction typically requires longer reaction times (1-24 hours) compared to the chloride method, but this extended timeframe allows for better process control and monitoring [14]. Temperature optimization studies reveal that reactions proceed efficiently at room temperature, eliminating the need for cooling and simplifying scale-up procedures.

Alternative reagents including 9-fluorenylmethoxycarbonyl benzotriazole-1-yl carbonate and 9-fluorenylmethoxycarbonyl azide have been investigated for specialized applications [1] [15]. The benzotriazole derivative demonstrates particular utility for sterically hindered amino acids, achieving satisfactory yields (75-90%) under conditions where other reagents fail [11]. 9-Fluorenylmethoxycarbonyl azide, prepared from the chloride reagent and sodium azide, offers advantages in analytical applications due to the absence of ionic byproducts [12].

Recent developments include polymer-supported 9-fluorenylmethoxycarbonyl reagents that facilitate product purification through simple filtration [11] [14]. These supported reagents demonstrate comparable efficiency to their solution-phase counterparts while offering significant advantages in waste reduction and product isolation. The polymer support can be regenerated and reused multiple times, contributing to the economic viability of large-scale processes [13].

Reaction Kinetics and Efficiency

Detailed kinetic investigations of 9-fluorenylmethoxycarbonyl protection reactions reveal complex dependencies on solvent, temperature, base strength, and substrate structure [16] [5]. The overall reaction rate demonstrates first-order dependence on both amino acid concentration and 9-fluorenylmethoxycarbonyl reagent concentration, indicating a bimolecular mechanism consistent with direct nucleophilic substitution [6].

Temperature effects on reaction kinetics follow Arrhenius behavior, with activation energies ranging from 45-65 kilojoules per mole depending on the specific reagent and solvent system employed [5]. Lower activation energies observed with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (45-50 kilojoules per mole) compared to the chloride reagent (55-65 kilojoules per mole) reflect the enhanced electrophilicity of the activated ester [17].

Solvent effects significantly influence both reaction rate and selectivity [18] [7]. Polar aprotic solvents such as dimethylformamide and N-methylpyrrolidone provide optimal kinetic profiles, achieving 95% conversion within 15-30 minutes at room temperature. Dichloromethane requires extended reaction times (2-4 hours) but offers advantages in subsequent purification steps [18]. Protic solvents generally result in decreased reaction rates due to competing hydrogen bonding interactions that reduce nucleophile reactivity.

Base selection and concentration optimization studies demonstrate that weak bases such as sodium bicarbonate provide optimal selectivity while minimizing side reactions [19]. Stronger bases including triethylamine and diisopropylethylamine accelerate reaction rates but may promote competing reactions such as acylation of hydroxyl groups in serine and threonine derivatives [20]. The optimal base concentration typically ranges from 1.5-2.0 equivalents, balancing complete amino acid deprotonation against excessive base-catalyzed side reactions.

Efficiency measurements encompassing both yield and purity considerations indicate that 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester consistently outperforms alternative reagents [9] [10]. Typical yields exceed 90% with purities greater than 98% by high-performance liquid chromatography analysis. The chloride reagent achieves comparable yields but may require additional purification steps to remove chloride salts and ensure pharmaceutical-grade purity.

Optimization Strategies

Solvent Effects

Comprehensive solvent screening studies reveal profound effects of reaction medium on both reaction rate and product quality in 9-fluorenylmethoxycarbonyl-D-valine synthesis [18] [5]. Dimethylformamide emerges as the preferred solvent for most applications, providing excellent solvation of both reactants and products while maintaining chemical stability under reaction conditions [18]. However, dimethylformamide degradation to dimethylamine over time poses challenges for large-scale applications, necessitating careful quality control and storage procedures [21].

N-Methylpyrrolidone demonstrates superior performance compared to dimethylformamide in terms of reaction rate and product yield, achieving 95% conversion in 15-20 minutes at room temperature [18]. The enhanced performance results from improved solvation of ionic intermediates and reduced competitive hydrolysis of 9-fluorenylmethoxycarbonyl reagents. N-Methylpyrrolidone exhibits excellent chemical stability, making it particularly suitable for automated synthesis platforms where reagent solutions may be stored for extended periods [18].

Dichloromethane applications remain limited primarily to specific synthetic protocols requiring anhydrous conditions [18]. While dichloromethane provides excellent solubility for 9-fluorenylmethoxycarbonyl reagents, the poor solvation of amino acid substrates results in heterogeneous reaction conditions and reduced reaction rates [22]. Additionally, the interaction between dichloromethane and piperidine-based deprotection reagents can lead to precipitation issues in subsequent synthetic steps [18].

Green solvent alternatives including water and aqueous buffer systems have gained attention for environmentally sustainable synthesis [23]. Water-based 9-fluorenylmethoxycarbonyl protection achieves moderate yields (70-85%) while offering significant environmental advantages [24] [23]. The reduced efficiency in aqueous media primarily results from competing hydrolysis reactions and poor solubility of fluorenyl-containing reagents [23].

Ionic liquids represent an emerging class of reaction media that combine the benefits of organic solvents with environmental sustainability [24] [25]. 1-Butyl-3-methylimidazolium tetrafluoroborate demonstrates particular promise, enabling efficient 9-fluorenylmethoxycarbonyl protection while facilitating product separation and reagent recycling [24]. Reaction rates in ionic liquid media typically match or exceed those observed in conventional organic solvents, with the additional advantage of negligible vapor pressure reducing occupational exposure risks [25].

Temperature Dependencies

Temperature optimization studies demonstrate complex relationships between reaction temperature, rate, selectivity, and product quality in 9-fluorenylmethoxycarbonyl protection reactions [5] [26]. Standard protocols employ temperatures ranging from 0°C to room temperature (20-25°C) to achieve optimal balance between reaction rate and side product formation [27] [28].

Low-temperature conditions (0-5°C) prove beneficial for protecting sensitive amino acid derivatives that may undergo racemization or other degradation reactions at elevated temperatures [5]. While reaction rates decrease substantially at reduced temperatures, the improved selectivity often justifies extended reaction times for high-value substrates. Complete conversion typically requires 2-4 hours at 0°C compared to 30 minutes at room temperature [5].

Room temperature conditions (20-25°C) represent the optimal compromise for most synthetic applications, providing acceptable reaction rates while maintaining high selectivity [5]. Temperature control within ±2°C proves critical for reproducible results, particularly in large-scale operations where heat generation from mixing and reaction exotherms can influence reaction outcomes [29].

Elevated temperature protocols (40-60°C) enable rapid synthesis but require careful optimization to prevent racemization and other side reactions [5]. Microwave-assisted heating provides superior temperature control compared to conventional heating methods, enabling safe operation at elevated temperatures while minimizing thermal decomposition [30]. Microwave protocols typically achieve complete conversion in 5-15 minutes at 50-75°C with yields comparable to room temperature methods [30].

High-temperature thermal cleavage methods (110-120°C) have been developed for specialized applications requiring base-free deprotection conditions [5]. These thermal protocols prove particularly valuable for substrates sensitive to basic conditions, achieving quantitative 9-fluorenylmethoxycarbonyl removal in 10-15 minutes [5]. The thermal approach requires careful substrate selection and reaction monitoring to prevent thermal decomposition of temperature-sensitive functional groups.

Catalyst Influences

Catalyst screening studies reveal that most 9-fluorenylmethoxycarbonyl protection reactions proceed efficiently without transition metal catalysts, relying instead on appropriate base selection and reaction condition optimization [31] [32]. However, specialized catalytic systems have been developed for challenging substrates and specific synthetic applications [26] [31].

Base catalysis represents the primary catalytic pathway for 9-fluorenylmethoxycarbonyl protection, with base strength and concentration significantly influencing reaction rate and selectivity [20] [33]. Weak bases such as sodium bicarbonate and sodium carbonate provide optimal selectivity for standard amino acid protection, minimizing side reactions while ensuring complete substrate conversion [19]. The buffering capacity of carbonate bases proves particularly beneficial for maintaining optimal pH throughout the reaction.

Strong bases including piperidine, triethylamine, and diisopropylethylamine accelerate reaction rates but may promote undesired side reactions [20] [34]. Piperidine demonstrates particular utility for rapid protection protocols, achieving complete conversion in 5-10 minutes, but requires careful control to prevent overalkylation and other base-mediated degradation pathways [20]. The choice of base often depends on the specific synthetic sequence and compatibility with subsequent reaction steps.

Lewis acid catalysis has been investigated for specialized applications requiring enhanced electrophilic activation of 9-fluorenylmethoxycarbonyl reagents [22]. Zinc chloride and aluminum chloride demonstrate moderate catalytic activity, reducing reaction times by 25-40% compared to uncatalyzed conditions. However, the requirement for anhydrous conditions and potential for Lewis acid-mediated side reactions limit the practical utility of these catalytic systems [22].

4-Dimethylaminopyridine emerges as an effective nucleophilic catalyst for 9-fluorenylmethoxycarbonyl protection under specific conditions [31]. This organocatalyst enables solvent-free protection protocols with reaction times reduced to 15-30 minutes while maintaining high yields and selectivity [31]. The catalytic mechanism involves initial acylation of 4-dimethylaminopyridine followed by amino acid aminolysis of the activated intermediate.

Enzyme-catalyzed protection methods represent an emerging area of research focused on achieving high enantioselectivity and mild reaction conditions [35]. Lipase-catalyzed acylation protocols demonstrate promising selectivity for amino acid derivatives, though reaction rates typically require optimization for practical synthetic applications. The development of engineered enzymes with enhanced activity toward 9-fluorenylmethoxycarbonyl substrates may enable broader application of biocatalytic protection methods.

Green Chemistry Approaches

Environmental sustainability concerns have driven significant research into green chemistry methodologies for 9-fluorenylmethoxycarbonyl-D-valine synthesis [36] [37] [38]. These approaches focus on reducing solvent consumption, eliminating toxic reagents, minimizing waste generation, and improving energy efficiency while maintaining synthetic effectiveness and product quality.

Ultrasonic irradiation protocols represent a major advancement in green 9-fluorenylmethoxycarbonyl protection methodology [6] [36]. These methods achieve complete amino acid protection in 2-3 minutes under solvent-free conditions, representing a 10-20 fold reduction in reaction time compared to conventional methods [36]. The ultrasonic activation mechanism involves acoustic cavitation that enhances mass transfer and provides localized heating effects, eliminating the need for external heating and organic solvents [7] [36].

Systematic optimization of ultrasonic conditions demonstrates that reaction efficiency remains constant across a wide range of solvents, including dichloromethane, chloroform, acetonitrile, ethanol, tetrahydrofuran, and water [7] [36]. This solvent independence enables selection of the most environmentally benign reaction medium without compromising synthetic efficiency. Solvent-free conditions provide optimal results with yields consistently exceeding 90% and reaction times under 5 minutes [36].

Microwave-assisted synthesis offers complementary advantages for sustainable 9-fluorenylmethoxycarbonyl protection [30] [39]. Microwave heating provides precise temperature control and uniform heating, enabling reactions to proceed efficiently at reduced temperatures and shorter reaction times [30]. Typical microwave protocols achieve complete conversion in 5-15 minutes compared to 1-2 hours for conventional heating methods [30].

Energy efficiency analyses demonstrate that microwave-assisted protocols reduce energy consumption by 60-80% compared to conventional heating methods [39]. The improved efficiency results from direct heating of polar molecules rather than indirect heating through thermal conduction, eliminating heat transfer losses and enabling precise temperature control [40]. Automated microwave synthesis platforms facilitate scale-up while maintaining energy efficiency advantages.

Solvent-free synthesis methodologies eliminate the environmental impact and cost associated with organic solvent use while often improving reaction efficiency [36] [38]. These approaches typically employ solid-state mixing or mechanical activation to achieve intimate contact between reactants without added solvents [7]. Yields in solvent-free systems often exceed those obtained in solution-phase reactions due to the high local concentration of reactants and absence of competing solvolysis reactions.

Water-based protection protocols represent the ultimate green chemistry approach, utilizing water as a benign, renewable reaction medium [23]. While aqueous systems typically provide lower yields (70-85%) compared to organic solvents, the environmental benefits often justify the reduced efficiency for large-scale applications [23]. Aqueous protocols require careful pH control and may benefit from cosolvents or surfactants to improve substrate solubility.

Ionic liquid methodologies combine environmental benefits with enhanced synthetic performance [24] [25]. 1-Butyl-3-methylimidazolium tetrafluoroborate and related ionic liquids provide excellent solvation properties while maintaining negligible vapor pressure and high thermal stability [41]. Ionic liquid recycling through simple distillation or extraction enables multiple reuse cycles, significantly reducing the environmental footprint of large-scale processes [25].

In-situ protection and deprotection strategies represent an innovative approach to reducing solvent consumption in peptide synthesis [42] [38]. These methods combine 9-fluorenylmethoxycarbonyl protection and subsequent deprotection steps in a single reaction vessel, eliminating intermediate purification and washing steps [38]. Solvent consumption reductions of up to 75% have been demonstrated compared to conventional protocols, with maintained synthetic efficiency and product quality [38].

Scale-up Considerations and Industrial Synthesis

Industrial-scale synthesis of 9-fluorenylmethoxycarbonyl-D-valine requires comprehensive optimization of synthetic protocols, purification methods, quality control procedures, and economic factors [29] [43] [44]. The transition from laboratory-scale synthesis to commercial production involves addressing challenges related to heat and mass transfer, reagent handling, waste management, and regulatory compliance [45] [46].

Raw material quality emerges as a critical factor determining the success of large-scale 9-fluorenylmethoxycarbonyl-D-valine production [29]. Pharmaceutical-grade applications require starting materials with enantiomeric purity exceeding 99.8% and high-performance liquid chromatography purity greater than 99% [29]. Impurities in starting materials can propagate through the synthetic sequence and prove difficult to remove during purification, emphasizing the importance of supplier qualification and incoming material testing [43].

Change control agreements with raw material suppliers provide essential supply chain stability for commercial manufacturing [29]. These agreements establish specifications for critical quality attributes, notification procedures for manufacturing changes, and supply continuity requirements [43]. The limited number of qualified suppliers for specialty reagents such as 9-fluorenylmethoxycarbonyl chloride creates supply chain vulnerabilities that must be managed through strategic sourcing and inventory management [43].

Process optimization for industrial synthesis focuses on maximizing yield and purity while minimizing cycle time and manufacturing cost [44] [45]. Heat transfer limitations in large-scale reactors often require extended reaction times or modified reaction conditions compared to laboratory-scale protocols [45]. Computational fluid dynamics modeling assists in reactor design optimization, ensuring adequate mixing and temperature control for reactions involving heterogeneous systems or rapid heat generation [47].

Temperature control systems must accommodate reaction exotherms and maintain temperature uniformity throughout large reaction volumes [29] [47]. 9-Fluorenylmethoxycarbonyl protection reactions typically generate modest heat loads, but temperature excursions can promote side reactions and reduce product quality [5]. Automated temperature control with redundant sensors and feedback systems provides the precision required for pharmaceutical manufacturing [45].

Purification methodology selection significantly impacts both product quality and manufacturing cost [29] [44]. Crystallization-based purification methods prove most suitable for large-scale operations, providing high-purity products with excellent yield recovery [44]. Solvent selection for crystallization requires balancing solubility characteristics, crystal morphology, environmental impact, and cost considerations [45].

Chromatographic purification methods typically prove economically unfavorable for large-scale applications due to high solvent consumption and limited throughput [29] [44]. However, specialized applications requiring extremely high purity may justify chromatographic steps, particularly when combined with solvent recovery and recycling systems [45]. Continuous chromatography technologies offer improved economics compared to batch chromatography for intermediate-scale applications.

Quality control systems for industrial 9-fluorenylmethoxycarbonyl-D-valine production must address both chemical purity and enantiomeric purity requirements [29] [46]. Real-time analytical monitoring using process analytical technology enables immediate detection of quality deviations and supports continuous process improvement [43]. High-performance liquid chromatography with chiral stationary phases provides the sensitivity and selectivity required for enantiomeric purity determination [29].

Impurity profiling studies identify potential degradation products and synthetic byproducts that may impact product safety and efficacy [29] [46]. Common impurities include the corresponding L-enantiomer, deprotected amino acid, and various fluorenyl-containing degradation products [29]. Analytical method validation ensures that all significant impurities can be detected and quantified at levels relevant to pharmaceutical specifications [46].

Waste management strategies focus on minimizing environmental impact while controlling disposal costs [38] [43]. Solvent recovery systems enable recycling of valuable organic solvents, reducing both raw material costs and waste disposal volumes [45]. Aqueous waste streams typically require neutralization and may benefit from biological treatment to reduce chemical oxygen demand before discharge [38].

Regulatory compliance requirements vary by geographic region and intended product application, but generally include good manufacturing practice certification and detailed documentation of all manufacturing procedures [43] [46]. Drug substance manufacturing requires extensive validation studies demonstrating process consistency and product quality over multiple batches [46]. Regulatory filing strategies should be developed early in process development to ensure that manufacturing changes do not require additional clinical studies.

Economic analysis encompasses raw material costs, manufacturing overhead, capital equipment requirements, and waste disposal costs [43] [45]. Raw material costs typically represent 40-60% of total manufacturing cost for 9-fluorenylmethoxycarbonyl-D-valine, emphasizing the importance of supplier negotiations and long-term supply agreements [43]. Manufacturing overhead costs depend strongly on facility utilization and can be optimized through campaign scheduling and multi-product manufacturing strategies.

Capital equipment requirements include reaction vessels, heating and cooling systems, separation equipment, and analytical instrumentation [47] [45]. Modular equipment designs provide flexibility for multi-product facilities while minimizing capital investment [45]. Automation systems reduce labor costs and improve process consistency, justifying higher initial capital investment through improved operational efficiency [47].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant